molecular formula C17H23ClN2O3 B14932930 1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- CAS No. 1437433-56-1

1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)-

Cat. No.: B14932930
CAS No.: 1437433-56-1
M. Wt: 338.8 g/mol
InChI Key: YEECMIOTLZFKAF-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The specific structure of this compound includes a benzimidazole core with a pentanoic acid side chain, a chlorine atom at the 5-position, and an ethoxypropyl group at the 1-position.

Preparation Methods

The synthesis of 1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- typically involves multi-step reactions. The general synthetic route includes:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it effective as an antimicrobial agent . The exact molecular targets and pathways depend on the specific application and the organism being studied.

Comparison with Similar Compounds

1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- can be compared with other benzimidazole derivatives, such as:

The uniqueness of 1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

1437433-56-1

Molecular Formula

C17H23ClN2O3

Molecular Weight

338.8 g/mol

IUPAC Name

5-[5-chloro-1-(3-ethoxypropyl)benzimidazol-2-yl]pentanoic acid

InChI

InChI=1S/C17H23ClN2O3/c1-2-23-11-5-10-20-15-9-8-13(18)12-14(15)19-16(20)6-3-4-7-17(21)22/h8-9,12H,2-7,10-11H2,1H3,(H,21,22)

InChI Key

YEECMIOTLZFKAF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C2=C(C=C(C=C2)Cl)N=C1CCCCC(=O)O

Origin of Product

United States

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